molecular formula C12H13N3O4S B6386103 (2,4)-Dihydroxy-5-(4-N,N-dimethylsulfamoylphenyl)pyrimidine, 95% CAS No. 1261966-21-5

(2,4)-Dihydroxy-5-(4-N,N-dimethylsulfamoylphenyl)pyrimidine, 95%

Cat. No. B6386103
CAS RN: 1261966-21-5
M. Wt: 295.32 g/mol
InChI Key: SSARHJGAFNCHHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2,4)-Dihydroxy-5-(4-N,N-dimethylsulfamoylphenyl)pyrimidine, 95% is a type of chemical compound that has a wide range of applications in the scientific and medical fields. It is a yellow-colored solid with a molecular formula of C13H14N4O4S and a molecular weight of 322.32 g/mol. It is a derivative of pyrimidine and has a number of useful properties, such as being an antioxidant, anti-inflammatory, and anti-microbial agent. This compound is often used in research laboratories as a reagent, catalyst, or substrate for various biochemical reactions.

Scientific Research Applications

(2,4)-Dihydroxy-5-(4-N,N-dimethylsulfamoylphenyl)pyrimidine, 95% has a number of scientific research applications. It has been used in the synthesis of various compounds, such as pyrimidines, thiazoles, and sulfonamides. It has also been used as an inhibitor of cyclooxygenase-2 (COX-2) and as an antioxidant. In addition, it has been used in the development of novel drugs for the treatment of various diseases, such as cancer, diabetes, and cardiovascular diseases.

Mechanism of Action

The mechanism of action of (2,4)-dihydroxy-5-(4-N,N-dimethylsulfamoylphenyl)pyrimidine, 95% is not fully understood. However, it is believed to act as an antioxidant by scavenging free radicals and preventing oxidative damage. It is also thought to act as an anti-inflammatory agent by inhibiting the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). In addition, it has been suggested that this compound may also act as an anti-microbial agent by inhibiting the growth of certain bacteria.
Biochemical and Physiological Effects
(2,4)-Dihydroxy-5-(4-N,N-dimethylsulfamoylphenyl)pyrimidine, 95% has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to inhibit the activity of cyclooxygenase-2 (COX-2). In addition, it has been shown to inhibit the growth of certain bacteria, such as E. coli and S. aureus. Furthermore, it has been shown to have antioxidant and anti-microbial properties.

Advantages and Limitations for Lab Experiments

(2,4)-Dihydroxy-5-(4-N,N-dimethylsulfamoylphenyl)pyrimidine, 95% has several advantages and limitations for use in laboratory experiments. One advantage is that it is a relatively inexpensive and readily available compound. In addition, it is a stable compound and has a high solubility in water, making it easy to use in a variety of experiments. However, one limitation is that it has a low boiling point, making it difficult to use in certain experiments.

Future Directions

There are a number of potential future directions for (2,4)-dihydroxy-5-(4-N,N-dimethylsulfamoylphenyl)pyrimidine, 95%. One potential direction is to further investigate its antioxidant and anti-inflammatory properties, as well as its potential to act as an anti-microbial agent. In addition, further research could be conducted to explore its potential as a drug for the treatment of various diseases, such as cancer, diabetes, and cardiovascular diseases. Furthermore, it could be studied to see if it could be used as an inhibitor of other enzymes, such as proteases and kinases. Finally, it could be investigated to see if it could be used as a substrate for the synthesis of other compounds, such as pyrimidines, thiazoles, and sulfonamides.

Synthesis Methods

The synthesis of (2,4)-dihydroxy-5-(4-N,N-dimethylsulfamoylphenyl)pyrimidine, 95% is achieved through a multi-step process. The first step involves the reaction of 4-N,N-dimethylsulfamoylphenylhydrazine with ethyl acetoacetate in the presence of a base, such as sodium hydroxide, to form a hydrazone. This hydrazone is then reacted with carbon disulfide and sodium hydroxide to form a dithiocarbamate. This dithiocarbamate is then treated with hydrochloric acid to form the desired product.

properties

IUPAC Name

4-(2,4-dioxo-1H-pyrimidin-5-yl)-N,N-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O4S/c1-15(2)20(18,19)9-5-3-8(4-6-9)10-7-13-12(17)14-11(10)16/h3-7H,1-2H3,(H2,13,14,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSARHJGAFNCHHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C2=CNC(=O)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2,4)-Dihydroxy-5-(4-N,N-dimethylsulfamoylphenyl)pyrimidine

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